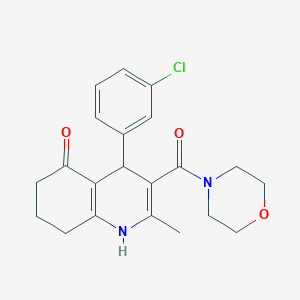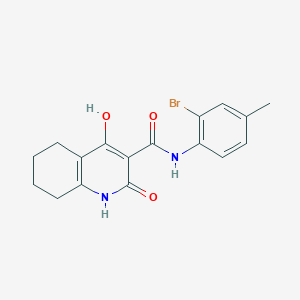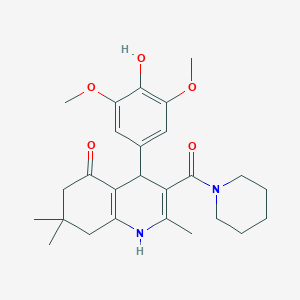![molecular formula C20H18BrN3O3S B11210063 2-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11210063.png)
2-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-N-(2-(2,4-ジメチルフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)ベンザミドは、ベンザミド部分とチエノ[3,4-c]ピラゾール環系を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
2-ブロモ-N-(2-(2,4-ジメチルフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)ベンザミドの合成は、通常、複数のステップを伴います反応条件には、目的生成物の形成を促進するために、強酸または強塩基、高温、特定の触媒の使用が含まれることが多いです .
工業生産方法
この化合物の工業生産方法は、ラボでの合成手順のスケールアップを伴う可能性があります。これには、収率と純度を向上させるための反応条件の最適化、および効率を高め、コストを削減するための連続フロープロセスの実装が含まれます。 自動反応器やクロマトグラフィーなどの高度な精製技術の使用は、大規模生産に不可欠です .
化学反応解析
反応の種類
2-ブロモ-N-(2-(2,4-ジメチルフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)ベンザミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、分子内の酸素原子を除去したり、二重結合を還元したりするために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 反応条件は通常、制御された温度、特定の溶媒、および場合によっては不要な副反応を防ぐために不活性雰囲気の使用を伴います .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、追加の水酸基またはカルボニル基を持つ化合物が生成される可能性があり、一方、置換反応により、ハロゲンまたは他の置換基が異なる誘導体が生成される可能性があります .
科学研究への応用
2-ブロモ-N-(2-(2,4-ジメチルフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)ベンザミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造は、生物学的相互作用と潜在的な治療効果を研究するための候補となっています。
医学: がんや炎症性疾患などのさまざまな疾患の治療薬候補としての可能性を探る研究が進行中です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide group and the bromine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining high quality standards.
化学反応の分析
Types of Reactions
2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the bromine atom.
科学的研究の応用
2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
作用機序
2-ブロモ-N-(2-(2,4-ジメチルフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)ベンザミドの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的には、生物学的プロセスに役割を果たす酵素、受容体、またはその他のタンパク質が含まれる可能性があります。 この化合物の効果は、これらの標的への結合とそれらの活性の調節を通じて媒介され、細胞シグナル伝達経路と生理学的反応の変化につながる可能性があります .
類似化合物との比較
類似化合物
- 2-ブロモ-N-(3,4-ジメチルフェニル)ベンザミド
- 2-ブロモ-N-(2,4-ジメトキシフェニル)ベンザミド
- 2-ブロモ-N-(2-メチルフェニル)ベンザミド
独自性
類似化合物と比較して、2-ブロモ-N-(2-(2,4-ジメチルフェニル)-5,5-ジオキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)ベンザミドは、ユニークなチエノ[3,4-c]ピラゾール環系により際立っています。
特性
分子式 |
C20H18BrN3O3S |
|---|---|
分子量 |
460.3 g/mol |
IUPAC名 |
2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-7-8-18(13(2)9-12)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
InChIキー |
GNIOUCPDRAXPNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11209991.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B11209997.png)
![3-(4-Methylpiperazin-1-yl)-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B11209999.png)
![N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide](/img/structure/B11210002.png)
![(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11210008.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11210016.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11210022.png)
![7-(3-Chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210023.png)
![N-(4-chlorobenzyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11210046.png)
![4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11210056.png)


![7-(3-Bromophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210077.png)

